molecular formula C18H21BrO B13043053 1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene

1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene

Cat. No.: B13043053
M. Wt: 333.3 g/mol
InChI Key: LRNAEZJQOIYQLM-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzyloxy group, a bromine atom, a tert-butyl group, and a methyl group

Properties

Molecular Formula

C18H21BrO

Molecular Weight

333.3 g/mol

IUPAC Name

1-bromo-5-tert-butyl-2-methyl-4-phenylmethoxybenzene

InChI

InChI=1S/C18H21BrO/c1-13-10-17(15(11-16(13)19)18(2,3)4)20-12-14-8-6-5-7-9-14/h5-11H,12H2,1-4H3

InChI Key

LRNAEZJQOIYQLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)(C)C)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactions. One common method starts with 4-tert-octylphenol, which undergoes bromination to introduce the bromine atom. This is followed by benzyl protection to form the benzyloxy group and a halogen exchange reaction to achieve the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and easier purification.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper catalysts for halogen exchange reactions, potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Ullmann coupling reactions can yield complex aromatic compounds with multiple substituents .

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, while the benzyloxy group offers potential for various chemical interactions .

Biological Activity

1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H17BrO and features a benzyloxy group, a bromine atom, and tert-butyl and methyl substituents on a benzene ring. Its structural characteristics suggest potential interactions with various biological targets.

The proposed mechanism for similar compounds involves:

  • Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and repair. Inhibitors can lead to DNA damage and subsequent apoptosis in cancer cells.
  • DNA Intercalation : This allows compounds to insert themselves between DNA bases, disrupting replication and transcription processes.

Enzyme Inhibition

Research indicates that compounds with similar functional groups can act as potent inhibitors of various enzymes involved in metabolic pathways. For example, certain derivatives have been identified as inhibitors of BACE1, an enzyme linked to Alzheimer’s disease . This suggests that this compound may also possess neuroprotective properties.

Table 2: Enzyme Inhibition Studies

Compound NameEnzyme TargetIC50 (μM)Reference
Benzimidazole derivativeBACE11.07
4-Bromophenyl derivativeCYP2D60.36
1-(Benzyloxy)-4-bromo-...TBDTBDTBD

Case Studies

Several case studies have investigated the biological effects of structurally related compounds:

  • Study on Anticancer Activity : A study found that a benzimidazole derivative exhibited significant cytotoxicity against breast cancer cells, prompting further investigations into the structure-activity relationship (SAR) within this class .
  • Neuroprotective Effects : Another study explored the neuroprotective effects of related compounds in models of Alzheimer's disease, demonstrating their potential in reducing amyloid-beta levels through BACE1 inhibition .

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